molecular formula C16H18N2O2 B5855293 N-benzyl-N-(3-nitrobenzyl)ethanamine

N-benzyl-N-(3-nitrobenzyl)ethanamine

Cat. No.: B5855293
M. Wt: 270.33 g/mol
InChI Key: KWZBAJPFRDZPMM-UHFFFAOYSA-N
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Description

N-Benzyl-N-(3-nitrobenzyl)ethanamine is a tertiary amine featuring two benzyl substituents, one of which is substituted with a nitro group at the meta position. The nitro group at the 3-position introduces strong electron-withdrawing effects, influencing the molecule’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name

N-benzyl-N-[(3-nitrophenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-17(12-14-7-4-3-5-8-14)13-15-9-6-10-16(11-15)18(19)20/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZBAJPFRDZPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The nitro group distinguishes N-benzyl-N-(3-nitrobenzyl)ethanamine from similar compounds. Key comparisons include:

Compound Substituents Electron Effects Molecular Weight (g/mol) Lipophilicity (Estimated logP)
This compound 3-nitrobenzyl, benzyl Strong electron-withdrawing ~284.3 (calculated) ~2.8 (predicted)
25I-NBOMe 4-iodo-2,5-dimethoxyphenyl Electron-donating (methoxy) 413.2 ~3.1
N-Ethyl-N-[3-(trifluoromethyl)benzyl]ethanamine 3-CF₃, ethyl Moderate electron-withdrawing 267.7 ~2.5
N-Benzyl-N-(4-methoxybenzyl)ethanamine 4-methoxybenzyl, benzyl Electron-donating 255.3 ~3.0

Key Observations :

  • Trifluoromethyl (CF₃) groups, while electron-withdrawing, are less polar than nitro, leading to intermediate logP values.

Q & A

Basic: What synthetic routes are most effective for preparing N-benzyl-N-(3-nitrobenzyl)ethanamine, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via reductive amination or alkylation of primary/secondary amines. For example:

  • Reductive Amination : React 3-nitrobenzylamine with benzaldehyde in the presence of a reducing agent (e.g., NaBH₃CN) under inert conditions. Solvent choice (e.g., THF or MeOH) and pH control (weakly acidic) are critical to minimize by-products like over-alkylated species .
  • Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 0–20% EtOAC) to isolate the product. Pre-treating silica gel with triethylamine improves separation of polar impurities .
    Optimization Tips : Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 equiv of benzaldehyde) to maximize yield (reported yields: 36–75% in analogous syntheses) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:
Discrepancies often arise from assay variability or structural nuances. To address this:

  • Standardized Assays : Use uniform protocols (e.g., MIC assays for antimicrobial activity) with controls like reference drugs (e.g., chloramphenicol) and replicate experiments (n ≥ 3) .
  • Structural Modulation : Synthesize derivatives with systematic substitutions (e.g., replacing nitro with methoxy groups) to isolate electronic/steric effects on activity .
  • Data Cross-Validation : Compare results across orthogonal methods (e.g., enzyme inhibition vs. cellular assays) and apply statistical tools (e.g., ANOVA) to identify outliers .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify proton environments (e.g., benzyl CH₂ at δ 3.6–4.3 ppm) and confirm nitro group presence via aromatic splitting patterns .
  • 2D NMR (HSQC/HMBC) : Resolve overlapping signals and assign quaternary carbons (e.g., linking nitrobenzyl protons to aromatic carbons) .
  • Mass Spectrometry (FD-MS/HRMS) : Confirm molecular weight (e.g., calculated [M]+ at m/z 284.13) and detect fragmentation patterns .

Advanced: How to design structure-activity relationship (SAR) studies for this compound analogues?

Methodological Answer:

  • Scaffold Diversification : Synthesize derivatives with substituents at the benzyl (e.g., halogenation) or ethanamine (e.g., methyl branching) positions to probe steric/electronic effects .
  • Biological Profiling : Test analogues against target enzymes (e.g., TbMetRS for antiparasitic activity) using thermal shift assays to quantify binding affinity (ΔTm ≥ 2°C indicates strong interaction) .
  • Computational Modeling : Perform DFT calculations to predict charge distribution and docking simulations (e.g., AutoDock Vina) to map binding poses .

Basic: What are common by-products in the synthesis of this compound, and how are they mitigated?

Methodological Answer:

  • By-Products :
    • Over-Alkylated Species : Formed due to excess benzyl halide. Mitigate by using controlled stoichiometry (1:1.1 amine:alkylating agent) .
    • Oxidation Products : Nitro group reduction under harsh conditions. Avoid by maintaining inert atmospheres (N₂/Ar) .
  • Detection/Removal : Analyze crude mixtures via GC-MS or HPLC, and employ gradient elution in chromatography to separate impurities .

Advanced: How can computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like Schrödinger Suite to model ligand-enzyme interactions. Focus on key residues (e.g., hydrophobic pockets for benzyl groups) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates stable complexes) .
  • QSAR Models : Train regression models on analogue datasets (e.g., IC₅₀ values) to predict activity of new derivatives .

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